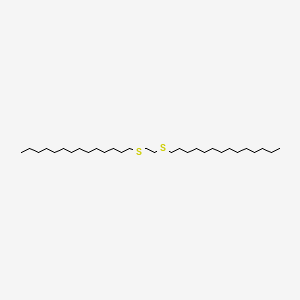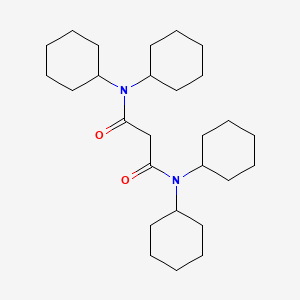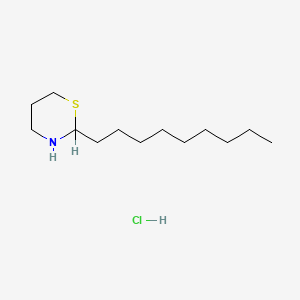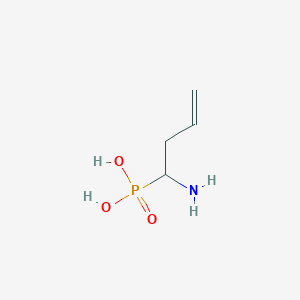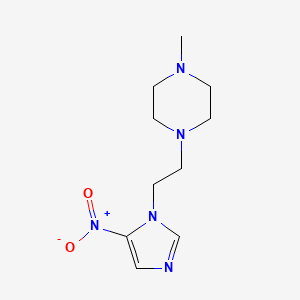![molecular formula C10H12N2O4 B14448480 4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine CAS No. 77324-85-7](/img/structure/B14448480.png)
4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their wide range of biological activities, including antibacterial, antifungal, and antiprotozoal properties . The presence of the nitrofuran moiety in the structure is crucial for its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with morpholine under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[2-(5-aminofuran-2-yl)ethenyl]morpholine .
Aplicaciones Científicas De Investigación
4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial and antifungal properties, making it useful in microbiological studies.
Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine involves the interaction with bacterial enzymes, leading to the inhibition of essential cellular processes. The nitrofuran moiety is reduced within the bacterial cell, generating reactive intermediates that cause damage to DNA and other cellular components . This multi-targeted approach reduces the likelihood of resistance development.
Comparación Con Compuestos Similares
Similar Compounds
- Nitrofurantoin
- Furazolidone
- Nitrofurazone
- Nifuroxazide
- Furaltadone
- Nifurtoinol
- Furazidin
- Difurazone
- Nifurquinazol
Uniqueness
4-[2-(5-Nitrofuran-2-yl)ethenyl]morpholine is unique due to its specific structural features, including the presence of the morpholine ring, which can enhance its solubility and bioavailability compared to other nitrofuran derivatives . This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications.
Propiedades
Número CAS |
77324-85-7 |
|---|---|
Fórmula molecular |
C10H12N2O4 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
4-[2-(5-nitrofuran-2-yl)ethenyl]morpholine |
InChI |
InChI=1S/C10H12N2O4/c13-12(14)10-2-1-9(16-10)3-4-11-5-7-15-8-6-11/h1-4H,5-8H2 |
Clave InChI |
NAFMRLKCDXBBHQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C=CC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-Hydroxy-5-methylphenyl)-2-methoxy-5-methylphenyl]-4-methylphenol](/img/structure/B14448406.png)
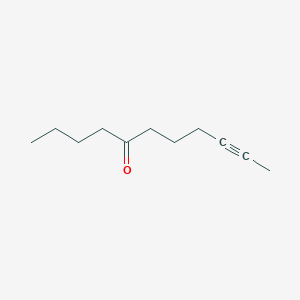


![1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14448427.png)
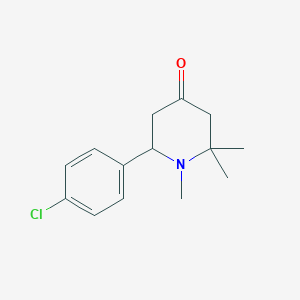
![1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14448442.png)
